molecular formula C32H29N3O5S B11627361 (6Z)-5-imino-6-(3-methoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-(3-methoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11627361
M. Wt: 567.7 g/mol
InChI Key: OYDZJJKOFIZUKC-JZJSGBFNSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolo[3,2-a]pyrimidines.
  • This compound exhibits interesting biological properties, including potential anti-inflammatory effects.
  • Its chemical structure features a thiazole ring fused with a pyrimidine ring, along with various substituents.
  • Researchers have explored its potential applications in neurodegenerative diseases and inflammation.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound. related analogs have been synthesized using various methods.
    • Industrial production methods likely involve multi-step syntheses, starting from commercially available precursors.
    • Further research is needed to uncover the precise synthetic pathway for this compound.
  • Chemical Reactions Analysis

    • Given its complex structure, this compound could undergo various reactions:

        Oxidation: Oxidative processes might occur at specific functional groups.

        Reduction: Reduction reactions could modify the substituents.

        Substitution: Substituents may be replaced by other groups.

    • Common reagents and conditions would depend on the specific reaction type.
    • Major products would vary based on the reaction conditions and regioselectivity.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • It may affect signaling pathways related to inflammation, oxidative stress, or neuronal survival.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with this specific compound.
    • related thiazolo[3,2-a]pyrimidines or phenolic derivatives could serve as points of comparison.

    Remember that scientific literature evolves, and new findings may emerge. For the most up-to-date information, consult recent research articles and databases

    Properties

    Molecular Formula

    C32H29N3O5S

    Molecular Weight

    567.7 g/mol

    IUPAC Name

    (6Z)-5-imino-6-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

    InChI

    InChI=1S/C32H29N3O5S/c1-4-8-21-11-13-26(28(18-21)37-2)39-15-16-40-27-14-12-22(19-29(27)38-3)17-24-30(33)35-25(23-9-6-5-7-10-23)20-41-32(35)34-31(24)36/h4-7,9-14,17-20,33H,1,8,15-16H2,2-3H3/b24-17-,33-30?

    InChI Key

    OYDZJJKOFIZUKC-JZJSGBFNSA-N

    Isomeric SMILES

    COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC

    Canonical SMILES

    COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC

    Origin of Product

    United States

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